Synthesis of Efinaconazole: 3-Methylene-piperidine vs. 4-Methylene-piperidine as the Critical Intermediate
The synthesis of the triazole antifungal drug Efinaconazole requires a specific methylenepiperidine intermediate. The active pharmaceutical ingredient (API) is formed by reacting a chiral epoxide with a methylenepiperidine. While some patents describe the use of 4-methylenepiperidine, a separate, robust process details the use of 3-methylenepiperidine in its free base form, which is obtained by neutralizing its hydrochloride salt (CAS 155137-12-5) [1][2]. This highlights the specific utility of the 3-substituted isomer in a viable industrial route to a commercial drug.
| Evidence Dimension | Role in Efinaconazole API Synthesis |
|---|---|
| Target Compound Data | 3-Methylene-piperidine is used as a nucleophilic building block in a patented process for Efinaconazole [1]. |
| Comparator Or Baseline | 4-Methylene-piperidine is also described as an intermediate for Efinaconazole synthesis in other patents [2]. |
| Quantified Difference | Both are viable intermediates, but 3-Methylene-piperidine is specifically highlighted as a free base intermediate in a defined, scalable process [1]. The difference lies in the synthetic route and the specific regioisomer required for that particular pathway. |
| Conditions | Patent-defined chemical synthesis, multi-step reaction sequence [1][2]. |
Why This Matters
Procurement of the 3-methylene isomer is essential for replicating or scaling specific patented synthetic routes to Efinaconazole, a multi-million dollar antifungal drug, making it a non-substitutable key starting material.
- [1] US Patent US10626102B2. Process for the synthesis of efinaconazol. Filing date: Dec 22, 2016. View Source
- [2] Justia Patents. PROCESS FOR THE PREPARATION OF EFINACONAZOLE. Publication number: 20180162833. Filing date: Jun 2, 2016. View Source
